3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane: is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane typically involves the following steps:
Electrophilic Bromination and Spirocyclization: One common method involves the electrophilic bromination of N-benzyl-acrylamides followed by spirocyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spirocyclic compounds.
Scientific Research Applications
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound for studying reaction mechanisms and developing new chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[4.5]decane: Lacks the bromomethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)-2-oxa-7-azaspiro[4.5]decane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
Uniqueness
3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which imparts specific reactivity and potential for various applications. Its spirocyclic structure also contributes to its stability and distinctive chemical behavior .
Properties
Molecular Formula |
C9H16BrNO |
---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
3-(bromomethyl)-2-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16BrNO/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8,11H,1-7H2 |
InChI Key |
AFFXXHBXYPWCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(OC2)CBr)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.